3-Chloro-2-(trifluoromethyl)pyridine-4-acetic acid
Overview
Description
3-Chloro-2-(trifluoromethyl)pyridine-4-acetic acid: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the third position, a trifluoromethyl group at the second position, and an acetic acid moiety at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the chlorination of 2-(trifluoromethyl)pyridine, followed by carboxylation to introduce the acetic acid group . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired substitution and functionalization.
Industrial Production Methods: In an industrial setting, the production of 3-Chloro-2-(trifluoromethyl)pyridine-4-acetic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in 3-Chloro-2-(trifluoromethyl)pyridine-4-acetic acid can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the acetic acid moiety.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 3-Chloro-2-(trifluoromethyl)pyridine-4-acetic acid is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the agrochemical industry, derivatives of this compound are investigated for their potential as herbicides and pesticides. The compound’s stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Chloro-2-(trifluoromethyl)pyridine-4-acetic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity to target proteins, while the chloro group can influence the compound’s reactivity and selectivity .
Comparison with Similar Compounds
- 3-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid
Comparison: Compared to its analogs, 3-Chloro-2-(trifluoromethyl)pyridine-4-acetic acid is unique due to the specific positioning of its functional groups. The presence of the acetic acid moiety at the fourth position provides additional reactivity and potential for derivatization. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
2-[3-chloro-2-(trifluoromethyl)pyridin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-6-4(3-5(14)15)1-2-13-7(6)8(10,11)12/h1-2H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPKBIHSYRHVFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CC(=O)O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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